molecular formula C6H7N3 B3180348 2,4-Dimethylpyrazole-3-carbonitrile CAS No. 1500158-77-9

2,4-Dimethylpyrazole-3-carbonitrile

Cat. No. B3180348
CAS RN: 1500158-77-9
M. Wt: 121.14 g/mol
InChI Key: NJBPDONDTSPKGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods. One approach is the Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine. This reaction yields 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrazole-3-carbonitrile consists of a pyrazole ring with two adjacent nitrogen atoms. It exhibits tautomeric behavior, which can influence its reactivity and properties .


Chemical Reactions Analysis

The compound’s chemical reactivity involves inhibiting the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These interactions contribute to its anti-inflammatory effects .

Mechanism of Action

The primary mechanism of action for 2,4-Dimethylpyrazole-3-carbonitrile is its irreversible binding to the (H+, K+)-ATPase enzyme on gastric parietal cells. This inhibition suppresses both basal and stimulated gastric acid secretion, making it effective for treating conditions like gastroesophageal reflux disease (GERD) and gastric ulcers .

Safety and Hazards

Long-term use of similar proton pump inhibitors (PPIs) has been associated with potential adverse effects, including increased susceptibility to bacterial infections, reduced micronutrient absorption, and an increased risk of cardiovascular events. Proper dosing and gradual tapering are essential to avoid rebound effects .

properties

IUPAC Name

2,4-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-8-9(2)6(5)3-7/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPDONDTSPKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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